1-benzyl-1H-indole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQBZJAVJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445765 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63263-88-7 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 1h Indole 5 Carbaldehyde
N-Benzylation Approaches for Indole-5-carbaldehyde
The most direct and commonly employed method for the synthesis of 1-benzyl-1H-indole-5-carbaldehyde is the N-benzylation of indole-5-carbaldehyde. This approach involves the deprotonation of the indole (B1671886) nitrogen followed by nucleophilic attack on a benzyl (B1604629) halide.
The benzylation of indole-5-carbaldehyde must be regioselective for the nitrogen atom (N-1 position) to avoid competing C-alkylation, particularly at the C-3 position. The ambident nature of the indolyl anion makes the choice of reaction conditions crucial for achieving high N-selectivity. Generally, the use of polar aprotic solvents and specific base-counterion combinations favors N-alkylation.
Several protocols have been established that ensure high regioselectivity:
Potassium tert-butoxide/DMF System: A common method involves treating indole-5-carboxaldehyde (B21537) with a strong base like potassium tert-butoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The resulting indolide anion then reacts with benzyl chloride. The presence of potassium iodide can facilitate the reaction. This system reliably yields the N-benzylated product chemicalbook.com.
Potassium Hydroxide (B78521)/DMSO System: A highly effective and practical procedure utilizes potassium hydroxide (KOH) as the base in dimethyl sulfoxide (DMSO). This combination is potent enough to deprotonate the indole nitrogen, and the DMSO solvent facilitates the subsequent reaction with benzyl bromide, leading to high yields of the N-benzyl product orgsyn.org.
Potassium Carbonate/DMF System: A milder base, such as anhydrous potassium carbonate (K₂CO₃), can also be used effectively in DMF. This method often requires heating (reflux) to achieve complete conversion but provides a good yield of the N-benzylated product. This approach was successfully used for the analogous synthesis of 1-benzyl-1H-indole-3-carbaldehyde rsc.org.
Optimizing the yield and purity of this compound involves fine-tuning reaction parameters such as the choice of base, solvent, temperature, and reaction time. The purity of the final product is contingent on minimizing side reactions, primarily C-alkylation and over-alkylation.
High yields have been reported for several N-benzylation methods. For instance, the reaction of indole-5-carboxaldehyde with benzyl chloride using potassium tert-butoxide and potassium iodide in DMF has been reported to produce an 85% yield chemicalbook.com. A general procedure for N-benzylation of indoles using KOH in DMSO has demonstrated yields ranging from 85% to 89%, with potential to reach as high as 97% orgsyn.org. Similarly, the use of potassium carbonate in DMF for the synthesis of the C-3 isomer achieved a 91% yield after refluxing for six hours rsc.org. Purification is typically straightforward, involving precipitation by pouring the reaction mixture into water, followed by filtration and recrystallization from a suitable solvent like ethanol (B145695) rsc.org.
| Starting Material | Base | Solvent | Benzylation Agent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Indole-5-carboxaldehyde | Potassium tert-butoxide/KI | DMF | Benzyl chloride | 20°C, 16h | 85% | chemicalbook.com |
| Indole | Potassium hydroxide | DMSO | Benzyl bromide | Room Temp, 1.5h | 85-89% | orgsyn.org |
| Indole-3-carbaldehyde | Potassium carbonate | DMF | Benzyl bromide | Reflux, 6h | 91% | rsc.org |
Alternative Synthetic Pathways for this compound
Beyond direct N-benzylation, alternative strategies can be envisioned that involve either the final step of aromatization or the introduction of the aldehyde group onto a pre-formed N-benzylindole ring system.
The synthesis would proceed as follows:
Formation of 1-benzylindoline-5-carbaldehyde: This precursor can be synthesized through various methods, often involving the cyclization of an appropriately substituted N-benzylaniline derivative.
Dehydrogenation (Aromatization): The synthesized indoline is then dehydrogenated to form the indole. Several reagents are effective for this transformation, including palladium on carbon (Pd/C), manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The choice of oxidant depends on the substrate's tolerance to the reaction conditions.
This pathway offers a different strategic approach, where the aromatic indole ring is formed as the final step of the synthesis.
A multi-step synthesis can also be employed, starting from 1-benzylindole. This pathway involves introducing the carbaldehyde group at the C-5 position of the pre-formed N-benzylated indole.
This strategy typically involves two key transformations:
Introduction of a functional group handle at C-5: This can be achieved through electrophilic substitution on 1-benzylindole. For instance, halogenation (e.g., bromination or iodination) can selectively introduce a halogen at the C-5 position.
Conversion to the carbaldehyde: The C-5 halogen can then be converted into the aldehyde. Common methods include metal-halogen exchange (using organolithium reagents) followed by quenching with an electrophilic formylating agent like DMF, or through palladium-catalyzed reactions such as formylation using carbon monoxide and a hydride source.
While electrophilic formylation of indoles (e.g., Vilsmeier-Haack reaction) is a common method for introducing an aldehyde group, it typically shows strong preference for the C-3 position. Therefore, achieving C-5 formylation directly on 1-benzylindole is challenging and necessitates a more elaborate, multi-step sequence involving a directing group or a functional group interconversion.
Efficiency and Scalability Considerations in this compound Synthesis
When evaluating the different synthetic routes, efficiency and scalability are critical factors for practical applications.
N-Benzylation of Indole-5-carbaldehyde: This is generally the most efficient and scalable route. It is a one-step synthesis from a commercially available starting material. The high reported yields (85-97%) and relatively simple reaction conditions and work-up procedures make it highly attractive for large-scale production chemicalbook.comorgsyn.orgrsc.org. The use of inexpensive bases like KOH and common solvents further enhances its industrial applicability orgsyn.org.
Chemical Reactivity and Derivatization Strategies of 1 Benzyl 1h Indole 5 Carbaldehyde
Nucleophilic Additions and Condensation Reactions of the Aldehyde Moiety
The carbonyl carbon of the aldehyde group in 1-benzyl-1H-indole-5-carbaldehyde is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity is the basis for numerous condensation reactions, which are fundamental in building molecular complexity.
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. The resulting C=N double bond of the imine is a versatile functional group for further chemical modifications.
Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is also typically acid-catalyzed and proceeds through a similar mechanism to imine formation. The synthesis of oximes from N-substituted indole-3-carboxaldehydes has been demonstrated, and a similar methodology can be applied to the 5-carbaldehyde isomer. For instance, the reaction is often carried out using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent.
Table 1: Synthesis of Imines and Oximes from Indole (B1671886) Aldehydes (Analogous Reactions)
| Starting Aldehyde | Reagent | Product Type | Reference |
|---|---|---|---|
| Benzaldehyde | Ethylamine | Imine | General Reaction |
| 1-Benzyl-1H-indole-3-carbaldehyde | Hydroxylamine Hydrochloride, NaOH | Oxime |
Hydrazones are another important class of derivatives formed from the condensation of this compound with hydrazines (R-NHNH₂). The reaction is usually performed by refluxing the aldehyde and the corresponding hydrazine (B178648) in a suitable solvent, often with a catalytic amount of acid like acetic acid. A variety of substituted hydrazines can be used to generate a library of hydrazone derivatives. These compounds are of interest due to their presence in various biologically active molecules. nih.gov
General procedures for the synthesis of hydrazones from N-substituted indole-3-carbaldehydes involve reacting the aldehyde with different substituted phenylhydrazines in ethanol (B145695) with a small amount of glacial acetic acid. nih.gov
Table 2: Synthesis of Hydrazone Derivatives from Indole Aldehydes
| Starting Aldehyde | Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Methyl-1H-indole-3-carbaldehyde | o-Tolylhydrazine | Ethanol, Acetic Acid, Reflux | 1-((1-methyl-1H-indol-3-yl)methylene)-2-o-tolylhydrazine | nih.gov |
| 1-Benzyl-1H-indole-3-carbaldehyde | 4-Chloro-1-phthalazinylhydrazine | Not specified | 1-benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone | sigmaaldrich.com |
The condensation of this compound with thiosemicarbazide (B42300) or its derivatives yields thiosemicarbazones. These reactions are typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with an acid catalyst. The resulting thiosemicarbazone moiety is a well-known pharmacophore, and its incorporation can lead to compounds with a range of biological activities.
A general method for the synthesis of thiosemicarbazones from the analogous 1-benzyl-1H-indole-3-carbaldehyde involves refluxing the aldehyde with various thiosemicarbazide derivatives in ethanol with a catalytic amount of acetic acid for a few hours. rsc.org This procedure is expected to be applicable to the 5-carbaldehyde isomer.
Table 3: Synthesis of Thiosemicarbazone Derivatives from 1-Benzyl-1H-indole-3-carbaldehyde (Analogous Reaction)
| Starting Aldehyde | Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Benzyl-1H-indole-3-carbaldehyde | Thiosemicarbazide | Ethanol, Acetic Acid (catalytic), Reflux (2-4h) | 2-((1-benzyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide | rsc.org |
| 1-Benzyl-1H-indole-3-carbaldehyde | 4-Phenylthiosemicarbazide | Ethanol, Acetic Acid (catalytic), Reflux (2-4h) | 2-((1-benzyl-1H-indol-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide | rsc.org |
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. In the context of this compound, this reaction allows for the extension of the carbon chain and the introduction of a carbon-carbon double bond at the 5-position. The reaction involves a phosphonium (B103445) ylide, which is typically generated in situ from a phosphonium salt and a strong base. However, milder, one-pot aqueous conditions have also been developed. sciepub.com
For instance, an intramolecular Wittig reaction of substituted indole-2- and -7-carbaldehydes with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine (B44618) has been used to synthesize pyrroloindoles and pyrroloquinolines, respectively. arkat-usa.org This highlights the utility of the Wittig reaction in constructing complex heterocyclic systems from indole aldehydes. A similar strategy could potentially be applied to this compound to explore the synthesis of novel fused ring systems.
Table 4: Example of a One-Pot Aqueous Wittig Reaction
| Aldehyde | Alkyl Halide | Reagent | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Methyl bromoacetate | Triphenylphosphine, Sodium bicarbonate | Water | Alkene (Cinnamate) | sciepub.com |
Transformation of the Carbaldehyde Group
Beyond condensation reactions, the aldehyde group can be transformed into other functional groups, most notably through reduction.
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (1-benzyl-1H-indol-5-yl)methanol. This transformation is typically achieved using common reducing agents. The resulting alcohol can serve as a versatile intermediate for further functionalization, such as esterification or etherification.
Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction with NaBH₄ is often carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. The use of NaBH₄ in water, catalyzed by polyacrylonitrile (B21495) fiber-supported quaternary ammonium (B1175870) salts, has also been reported as a highly efficient and environmentally friendly method for the reduction of various aldehydes. rsc.org
Table 5: Reduction of Indole Aldehydes
| Starting Material | Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| 1-Benzyl-1H-indole-3-carbaldehyde | Sodium borohydride or Lithium aluminum hydride | Not specified | (1-Benzyl-1H-indol-3-yl)methanol | |
| Various Aldehydes | Sodium Borohydride | Water (catalyzed) | Corresponding Alcohols | rsc.org |
Oxidative Pathways to Carboxylic Acid Analogues
The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 1-benzyl-1H-indole-5-carboxylic acid, represents a fundamental transformation for accessing a new class of derivatives with distinct physicochemical and biological properties. Aldehydes are readily oxidized to carboxylic acids using a variety of standard oxidizing agents.
This transformation is crucial for creating analogues that can participate in further reactions, such as amidation or esterification, thereby expanding the molecular diversity accessible from the parent aldehyde. For instance, the resulting 1-benzyl-1H-indole-5-carboxylic acid can be coupled with various amines or alcohols to generate a library of amide and ester derivatives.
While specific documented procedures for the oxidation of this compound are not extensively reported in general literature, the conversion is based on well-established synthetic protocols for the oxidation of aromatic aldehydes. Common reagents for this purpose are listed in the table below.
| Oxidizing Agent | Typical Conditions | Notes |
| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification | A strong and cost-effective oxidant. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Provides rapid and efficient oxidation. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate (B79036) solution | A mild oxidant, historically used for qualitative analysis. |
| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | t-BuOH/H₂O, buffered with NaH₂PO₄ | Highly selective for aldehydes, avoiding oxidation of other sensitive functional groups. |
In a biological context, the oxidation of indole aldehydes to their corresponding carboxylic acids is a known metabolic pathway. For example, in the plant Arabidopsis thaliana, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is responsible for the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov This enzymatic transformation highlights the biological relevance of this oxidative pathway.
Electrophilic Substitution and Functionalization of the Indole Core
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. researchgate.net The reactivity of the different positions on the ring is influenced by the electronic and steric effects of the existing substituents. In this compound, the N-benzyl group and the C5-formyl group play crucial roles in directing incoming electrophiles.
The indole nucleus generally undergoes electrophilic attack preferentially at the C3 position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate where the aromaticity of the benzene (B151609) ring is preserved. ic.ac.ukyoutube.com Since the C3 position in this compound is unsubstituted, it is expected to be the primary site of reaction with many electrophiles.
However, functionalization of the benzene portion of the indole ring is also a key strategy for synthesizing diverse analogues. The formyl group at C5 is an electron-withdrawing and meta-directing group. In contrast, the indole nitrogen is strongly electron-donating to the benzene ring, directing electrophiles to the C4 and C6 positions. The interplay of these directing effects, along with the steric hindrance from the N-benzyl group, determines the regiochemical outcome of electrophilic substitution on the benzene ring.
Direct functionalization of the C5 position itself is also possible, as demonstrated by the direct iodination of indoles at this position, which can be a valuable method for introducing a handle for further cross-coupling reactions. rsc.org
Table of Expected Regioselectivity for Electrophilic Aromatic Substitution:
| Reaction Type | Typical Reagents | Expected Major Product(s) | Rationale |
| Nitration | HNO₃/H₂SO₄ | Substitution at C3 and/or C6 | C3 is electronically favored. C6 is ortho to the activating indole nitrogen and meta to the deactivating formyl group. |
| Halogenation | Br₂/dioxane or SO₂Cl₂ | Substitution at C3 | High reactivity of the C3 position towards halogens. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Substitution at C3 | The pyrrole ring is highly activated towards acylation. |
The aldehyde functionality at the C5 position of this compound is a versatile handle for constructing fused polycyclic systems through intramolecular or intermolecular cyclization reactions. These reactions can lead to novel heterocyclic scaffolds with potential applications in various fields.
One common strategy involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, followed by an intramolecular cyclization. For example, a Knoevenagel condensation with a malonic acid derivative could be followed by a cyclization reaction to form a new fused ring.
Another approach is the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While the classic Pictet-Spengler leads to tetrahydro-β-carbolines from tryptophan derivatives, analogous reactions involving the C5-aldehyde could be envisioned with suitably functionalized partners to build fused systems onto the benzene part of the indole.
Furthermore, tandem reactions can be employed to construct complex polycyclic structures. For instance, a Stille cross-coupling reaction to introduce a reactive moiety at a halogenated position, followed by an intramolecular cyclization, has been used to synthesize pyrano[4,3-b]indol-1(5H)-ones from indole precursors. wikipedia.org This highlights the potential for multi-step sequences starting from a functionalized this compound to generate novel polycyclic systems. The synthesis of indole-fused scaffolds through the cyclization of 2-indolylmethanols also demonstrates the utility of intramolecular reactions in building complex indole derivatives. rsc.org
Biological Activity and Medicinal Chemistry Applications of 1 Benzyl 1h Indole 5 Carbaldehyde Derivatives
Anticancer and Antiproliferative Investigations
The indole (B1671886) framework is a privileged scaffold in the design of anticancer agents, present in numerous natural and synthetic bioactive compounds. nih.gov Derivatives featuring the 1-benzyl-indole core have been the focus of numerous studies, demonstrating their potential to inhibit cancer cell growth through various mechanisms.
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. nih.gov Their inhibition has become a validated strategy in cancer therapy, as it can lead to cell cycle arrest and apoptosis in malignant cells. nih.gov Specific derivatives of 1-benzyl-1H-indole have been identified as potent HDAC inhibitors.
Research into indole-3-butyric acid derivatives led to the discovery of potent inhibitors of multiple HDAC isoforms. nih.gov For instance, the hydroxamic acid derivative designated as molecule I13 exhibited significant inhibitory activity against HDAC1, HDAC3, and HDAC6, with IC₅₀ values of 13.9 nM, 12.1 nM, and 7.71 nM, respectively. nih.gov This compound demonstrated superior antiproliferative activity in several cancer cell lines compared to the approved HDAC inhibitor SAHA. nih.gov Furthermore, patent literature describes indole-5-carboxylic acid hydroxyamide compounds as selective inhibitors of HDAC8, highlighting the potential for developing isoform-selective inhibitors from this chemical class to potentially reduce toxicity. google.com
Derivatives of 1-benzyl-1H-indole have shown significant antiproliferative activity across a wide spectrum of human cancer cell lines. Hybrid molecules combining the N-benzylindole structure with barbituric acid have been synthesized and evaluated for their growth-inhibitory properties. nih.gov
A series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogues were tested against a panel of 60 human tumor cell lines. nih.gov Several compounds from this series were identified as highly potent antiproliferative agents, particularly against ovarian, renal, and breast cancer cell lines, with growth inhibition (GI₅₀) values in the nanomolar range. nih.gov The 4-methoxy-N-benzyl analog (3d ) was notably active, with GI₅₀ values of 20 nM against OVCAR-5 ovarian cancer cells and 40 nM against MDA-MB-468 breast cancer cells. nih.gov Other analogs, such as the 4-methyl (3c ) and 4-fluoro (3g ) N-benzyl derivatives, also showed potent activity against the MDA-MB-468 cell line. nih.gov
Similarly, N-benzyl-5-bromoindolin-2-one derivatives were assessed for their effects on breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The compound 7d , which incorporates a 4-arylthiazole moiety, displayed the most potent activity against MCF-7 cells with an IC₅₀ of 2.93 µM. mdpi.com Another study on indole-based sulfonohydrazides found that compound 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) effectively inhibited both MCF-7 and MDA-MB-468 breast cancer cells, with IC₅₀ values of 13.2 µM and 8.2 µM, respectively. nih.gov
Table 1: Antiproliferative Activity of 1-Benzyl-1H-indole Derivatives against Human Tumor Cell Lines
| Compound | Derivative Class | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|---|
| 3d | Indole-Barbiturate Hybrid | OVCAR-5 | Ovarian | 20 nM | nih.gov |
| 3d | Indole-Barbiturate Hybrid | MDA-MB-468 | Breast | 40 nM | nih.gov |
| 3c | Indole-Barbiturate Hybrid | MDA-MB-468 | Breast | 30 nM | nih.gov |
| 3g | Indole-Barbiturate Hybrid | MDA-MB-468 | Breast | 30 nM | nih.gov |
| 3f | Indole-Barbiturate Hybrid | A498 | Renal | 40 nM | nih.gov |
| 7d | N-benzyl-5-bromoindolin-2-one | MCF-7 | Breast | 2.93 µM | mdpi.com |
| 7c | N-benzyl-5-bromoindolin-2-one | MCF-7 | Breast | 7.17 µM | mdpi.com |
| 5f | Indole Sulfonohydrazide | MDA-MB-468 | Breast | 8.2 µM | nih.gov |
| 5f | Indole Sulfonohydrazide | MCF-7 | Breast | 13.2 µM | nih.gov |
Beyond direct cytotoxicity, derivatives of 1-benzyl-1H-indole can influence key signaling pathways that are dysregulated in cancer. A significant target for isatin-based compounds, a class related to the indole core, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis. mdpi.com
Studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which bear the N-benzyl indole scaffold, have identified potent VEGFR-2 inhibitors. mdpi.com Compounds 7c and 7d from this series showed good inhibitory activity against VEGFR-2, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com The modulation of signaling pathways by these compounds is also evident in their effects on the cell cycle. When MCF-7 breast cancer cells were treated with compound 7d , it induced a significant increase in the sub-G1 cell population and caused cell cycle arrest at the G2/M phase, indicative of apoptosis induction. mdpi.com Similarly, certain indole-aryl amides have been found to cause cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells. nih.gov Some indole barbiturates have also been reported to act as inhibitors of DNA repair and replication stress response polymerases. nih.gov
Antimicrobial Potency
The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. rsisinternational.org The indole nucleus is a key component in this search, with many of its derivatives exhibiting significant activity against a range of bacterial and fungal pathogens. nih.gov
Derivatives of 1-benzyl-1H-indole have demonstrated notable antibacterial properties. A series of aminoguanidyl indole derivatives, including various substituted N-benzyl indoles, were tested against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and methicillin-resistant S. aureus (MRSA). nih.gov Many of these compounds were effective, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 µg/mL. nih.gov The study highlighted that substitutions on the benzyl (B1604629) group, such as with trifluoromethyl (CF₃) groups or halogen atoms, were critical for enhanced antibacterial efficacy. nih.gov
In another study, 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were identified as potent agents against pathogenic Gram-negative bacteria, with several compounds showing higher activity against E. coli and P. aeruginosa than standard treatments. consensus.app Indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also possessed a broad spectrum of activity, with MIC values between 3.125 and 50 µg/mL against tested microorganisms, including MRSA. nih.gov Conversely, some derivatives, such as N-benzyl-1H-indole-3-carboxamide, were found to be inactive against several bacterial strains at the concentrations tested, indicating that specific structural features are required for activity. rsisinternational.org
Table 2: Antibacterial Activity of 1-Benzyl-1H-indole Derivatives
| Derivative Class | Pathogen(s) | Activity Range (MIC) | Reference |
|---|---|---|---|
| Aminoguanidyl N-benzyl indoles | ESKAPE pathogens, MRSA | 2-64 µg/mL | nih.gov |
| Indole-triazole/thiadiazole hybrids | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | nih.gov |
| Indole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis | 6.25-100 µg/mL | researchgate.net |
| 1-Benzamido-5-hydroxyindoles | E. coli, B. cirroflagellosus | Moderate to weak inhibition | ias.ac.in |
| N-benzyl-1H-indole-3-carboxamide | E. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa | Inactive | rsisinternational.org |
Infections caused by fungi, particularly from the Candida and Aspergillus genera, are a growing concern, especially in immunocompromised patients. nih.gov Derivatives of 1-benzyl-1H-indole have been investigated as potential antifungal agents, often targeting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov
A study focusing on 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives revealed significant antifungal activity. researchgate.net Several compounds showed potent activity against Candida albicans, with MIC values in the range of 1–6 μg/mL. researchgate.net However, most of these compounds were less effective against Aspergillus fumigatus. researchgate.net Indole derivatives linked to a 1,2,4-triazole ring also demonstrated promising antifungal effects, with excellent activity against Candida krusei and moderate activity against C. albicans. nih.gov Some of these indole-triazole hybrids had MIC values as low as 3.125 µg/mL. nih.gov
However, not all derivatives show broad-spectrum antifungal activity. The 1-benzamido-5-hydroxyindole derivatives displayed only weak to no inhibition against C. albicans and A. niger. ias.ac.in Similarly, N-benzyl-1H-indole-3-carboxamide was inactive against these two fungal strains in one study. rsisinternational.org These findings underscore the importance of specific structural modifications to the 1-benzyl-indole scaffold to achieve potent and selective antifungal activity.
Enzyme Inhibition Studies
The ability of 1-benzyl-1H-indole-5-carbaldehyde derivatives to interact with and inhibit various enzymes has been a focal point of research. These interactions are pivotal for addressing a range of pathological conditions.
Tyrosinase Inhibitory Effects
Tyrosinase is a crucial copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Derivatives of 1-benzyl-1H-indole have been investigated as potential tyrosinase inhibitors. A series of N-1 and C-3 substituted indole-based thiosemicarbazones, which are structurally related to derivatives of this compound, have shown significant inhibitory potential against mushroom tyrosinase. nih.govrsc.org
The synthesis of these compounds typically involves the condensation of a substituted indole carbaldehyde with various thiosemicarbazide (B42300) derivatives. nih.gov The resulting thiosemicarbazones have demonstrated inhibitory concentrations (IC₅₀) ranging from moderate to very good. nih.govrsc.org For instance, certain derivatives have exhibited IC₅₀ values between 12.40 ± 0.26 μM and 47.24 ± 1.27 μM. nih.govrsc.org Kinetic studies have revealed that these compounds often act as competitive inhibitors, suggesting they bind to the active site of the enzyme. mdpi.com
The structure-activity relationship (SAR) analysis indicates that substitutions on the benzyl or phenyl ring of the thiosemicarbazone moiety play a critical role in the inhibitory activity. nih.govrsc.org Specifically, 4-substituted derivatives have shown enhanced tyrosinase inhibition. nih.govrsc.org The presence of hydroxyl groups on the β-phenyl ring can also significantly influence the inhibitory potency. mdpi.com
Table 1: Tyrosinase Inhibitory Activity of Selected 1-Benzyl-indole Thiosemicarbazone Derivatives
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |
| 5a | Unsubstituted | 47.24 ± 1.27 |
| 5k | 4-Chloro | 12.40 ± 0.26 |
| Kojic Acid (Standard) | - | 23.64 ± 2.56 nih.gov |
This table is generated based on data for 1-benzyl-1H-indole-3-carbaldehyde derivatives, which are structurally analogous to the subject compound's derivatives. nih.govrsc.org
Urease Inhibition Mechanisms
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in various pathological conditions, including those caused by Helicobacter pylori. Schiff bases derived from various aldehydes, including those with an indole core, have been identified as potent urease inhibitors. nih.govresearchgate.netresearchgate.net The synthesis of such inhibitors often involves the reaction of an aldehyde with a suitable amine or hydrazine (B178648) derivative. nih.gov
Derivatives of this compound can be readily converted into Schiff bases, which are expected to exhibit significant urease inhibitory activity. The imine or azomethine group of the Schiff base is crucial for its biological activity. researchgate.net These compounds can interact with the nickel ions in the active site of the urease enzyme, disrupting its catalytic function. researchgate.net The inhibitory potential of these derivatives can be modulated by the nature of the substituents on the aromatic rings. Both electron-donating and electron-withdrawing groups can influence the inhibitory potency, and their position on the ring is also a determining factor. researchgate.net
Table 2: Urease Inhibitory Activity of Representative Schiff Base Derivatives
| Compound | General Structure | IC₅₀ (µM) |
| Derivative 3 | Bis-Schiff base of benzyl phenyl ketone | 22.21 ± 0.42 |
| Derivative 4 | Bis-Schiff base of benzyl phenyl ketone | 26.11 ± 0.22 |
| Thiourea (Standard) | - | 21.15 ± 0.32 |
This table presents data for Schiff bases derived from a different ketone but illustrates the potential of this class of compounds as urease inhibitors. nih.gov
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulation
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Various indole derivatives have been explored for their cholinesterase inhibitory properties. researchgate.netnih.govnih.gov
While specific studies on this compound derivatives are not extensively documented in this context, the broader class of indole-based compounds has shown promise. For instance, certain 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have demonstrated significant inhibition of both AChE and BChE, with Ki values in the nanomolar range. nih.gov The indole scaffold can participate in π-π stacking interactions with aromatic residues in the active site of cholinesterases, contributing to the binding affinity. researchgate.net The nature and position of substituents on the indole ring and the benzyl group would be expected to influence the selectivity and potency of inhibition for AChE and BChE.
Topoisomerase I Inhibition Insights
Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoiling. It is a well-established target for anticancer drugs. Novel indenoisoquinolines, which are structurally distinct but share some electronic features with indole derivatives, have been identified as potent topoisomerase I inhibitors. oncotarget.comscilit.commdpi.com
Derivatives of indole-5-carboxaldehyde (B21537) have been used in the synthesis of bibenzimidazoles that exhibit topoisomerase I inhibitory activity. researchgate.net The planar indole ring system is capable of intercalating between DNA base pairs, a common mechanism for topoisomerase I inhibitors. The substituents on the indole and benzyl moieties of this compound derivatives can be tailored to enhance this interaction and stabilize the enzyme-DNA cleavable complex. While direct evidence for this compound derivatives as topoisomerase I inhibitors is emerging, the potential for this class of compounds is significant based on the activity of related structures. nih.gov
Anti-Inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Indole derivatives have been widely investigated for their ability to counteract these processes. nih.govresearchgate.netderpharmachemica.comresearchgate.netunife.it
Novel N-substituted indole derivatives have demonstrated significant anti-inflammatory effects in both acute and chronic models of inflammation. nih.gov These compounds are believed to exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov The antioxidant activity of indole derivatives is often attributed to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation. researchgate.netderpharmachemica.com
The antioxidant capacity of indole derivatives is influenced by the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings. unife.it Compounds with multiple hydroxyl groups tend to exhibit superior radical scavenging activity. unife.it The carbaldehyde group at the C5 position of this compound can be readily transformed into various functionalities, such as Schiff bases or hydrazones, which have also been shown to possess antioxidant properties. derpharmachemica.com
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
The biological activities of this compound derivatives are intricately linked to their molecular structure. The following SAR insights have been gleaned from studies on this and related series of compounds:
The Indole Scaffold: The indole nucleus serves as a crucial pharmacophore, providing a planar structure that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding. nih.gov
The N1-Benzyl Group: The benzyl substituent at the N1 position is important for anchoring the molecule within the binding pockets of enzymes. Substitutions on the phenyl ring of this benzyl group can significantly modulate the biological activity. For instance, in tyrosinase inhibition, a 4-substitution on the benzyl ring enhances potency. nih.govrsc.org
The C5-Carbaldehyde and its Derivatives: The carbaldehyde at the C5 position is a versatile functional group that can be converted into a wide range of derivatives, such as Schiff bases and thiosemicarbazones. This position is critical for extending the molecule to interact with different regions of the target enzyme. The nature of the group derived from the aldehyde has a profound impact on the biological activity. For example, in the case of urease inhibition, the imine linkage of a Schiff base is essential. researchgate.net
Substituent Effects: The electronic properties and steric bulk of substituents on the aromatic rings play a pivotal role. Electron-withdrawing groups can enhance activity in some cases (e.g., urease inhibition), while in others, electron-donating groups like hydroxyl and methoxy are beneficial (e.g., antioxidant activity). researchgate.netunife.it The position of these substituents is also critical for optimal interaction with the target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses in Biological Systems
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to ascertain the relationship between the physicochemical properties of a series of compounds and their biological activity. For indole derivatives, QSAR studies have been instrumental in designing and optimizing new therapeutic agents. nih.govresearchgate.net
While specific QSAR models for derivatives of this compound are not extensively documented in publicly available research, the principles are derived from broader studies on related indole classes. For instance, QSAR studies on 3,5-disubstituted indole derivatives as inhibitors of Pim1 kinase, a target in hematological cancers, have demonstrated a high correlation between molecular descriptors and inhibitory activity. physchemres.org These models often utilize a variety of molecular descriptors to quantify the structural features of the molecules:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as atomic charges and dipole moments, which influence how a molecule interacts with a biological receptor.
Topological Descriptors: These relate to the two-dimensional structure and connectivity of atoms within the molecule.
Quantum-Chemical Descriptors: These are derived from quantum chemistry calculations and provide detailed information on the electronic structure and reactivity.
A typical QSAR study involves developing a mathematical equation that links these descriptors to the observed biological activity. For a series of indole derivatives targeting a specific enzyme, a resulting QSAR model might look like the conceptual equation below:
Biological Activity (log 1/IC₅₀) = k₁(Descriptor A) + k₂(Descriptor B) - k₃*(Descriptor C) + constant
In this equation, a positive coefficient (k₁, k₂) indicates that an increase in the value of that descriptor enhances biological activity, whereas a negative coefficient (k₃) suggests the opposite. Such models are crucial for predicting the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netphyschemres.org
Table 1: Conceptual QSAR Model Descriptors for Indole Derivatives This table is illustrative and based on general principles of QSAR studies on indole derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity | Rationale |
| Electronic | Dipole Moment | Positive Correlation | May enhance binding to a polar active site in a target protein. |
| Topological | Molecular Connectivity Index | Positive Correlation | Often relates to the size and shape of the molecule, influencing fit into a binding pocket. |
| Quantum-Chemical | HOMO Energy (Highest Occupied Molecular Orbital) | Negative Correlation | A lower HOMO energy can indicate greater stability and less favorable orbital overlap with the target. |
Influence of Substituent Nature and Position on Pharmacological Profiles
The biological activity of derivatives from the this compound scaffold is highly dependent on the chemical nature and placement of various substituents. Researchers systematically alter these functional groups to fine-tune the pharmacological profile, enhancing potency and selectivity for specific biological targets.
Substitutions on the N1-Benzyl Ring: The benzyl group is a common site for modification. The electronic properties of substituents on this ring can dramatically alter the molecule's interaction with a target protein. For example, in a series of 1-benzyl-indole based thiosemicarbazones designed as tyrosinase inhibitors (derived from the related indole-3-carbaldehyde), substitutions at the 4-position of the benzyl ring were found to be critical for inhibitory potential. rsc.org
Modifications at the C5-Carbaldehyde Group: The aldehyde function at the C5 position is a key synthetic handle. It readily undergoes condensation reactions to form a wide array of new derivatives, such as Schiff bases and hydrazones. This transformation is a common strategy to introduce new pharmacophores. For instance, converting the aldehyde to a thiosemicarbazone moiety has been shown to be crucial for the tyrosinase inhibitory activity of some indole derivatives. rsc.org The nitrogen and sulfur atoms of the thiosemicarbazone can chelate metal ions in the active site of metalloenzymes, contributing significantly to the mechanism of action. rsc.org
Substitutions on the Indole Core: Modifications at other positions of the indole ring can also modulate activity. For example, introducing halogen atoms can alter the lipophilicity and electronic distribution of the entire molecule, potentially leading to enhanced cell permeability or stronger interactions with the target. nih.gov
Table 2: Observed Structure-Activity Relationships (SAR) in Indole Derivatives
| Position of Modification | Substituent/Modification | Target/Activity | Observed Effect | Reference |
| C5-Carbaldehyde | Conversion to Schiff Base | Antibacterial | Can lead to compounds with significant antibacterial activity. | dntb.gov.ua |
| C5-Carbaldehyde | Conversion to Thiosemicarbazone | Tyrosinase Inhibition | Thiosemicarbazide scaffold is a crucial component for inhibitory action. | rsc.org |
| N1-Benzyl Ring | Substitution at the 4-position | Tyrosinase Inhibition | Derivatives with 4-substitution on the benzyl ring exhibited better inhibitory potential. | rsc.org |
| Indole Core (General) | Halogenation (e.g., Iodo at C5) | Antibacterial (MRSA) | Resulted in a compound with very low minimum inhibitory concentration (MIC). | nih.gov |
| N1-Position | Benzyl Group vs. Benzoyl Group | Antimicrobial / Anticancer | Both N-benzyl and N-benzoyl derivatives showed potent biological activities. | researchgate.net |
Stereochemical Determinants of Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the efficacy and selectivity of drugs. While the parent molecule, this compound, is achiral, many of its derivatives can possess chiral centers. The introduction of such a center means the compound can exist as a pair of non-superimposable mirror images called enantiomers.
Biological systems, particularly enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. This means that one enantiomer (the eutomer) may bind to the target with high affinity and elicit the desired pharmacological response, while the other enantiomer (the distomer) may be significantly less active or even inactive.
For derivatives of this compound, chirality can be introduced in several ways:
Reaction at the C5-carbaldehyde: Reduction of the aldehyde to an alcohol, followed by esterification with a chiral acid, would produce diastereomers.
Introduction of a chiral substituent: Using a chiral amine to form a Schiff base or attaching a chiral moiety to another part of the indole scaffold would result in stereoisomers.
Although specific studies detailing the separation and differential biological evaluation of enantiomers for this exact class of derivatives are not prominent in the literature, the principle remains a cornerstone of medicinal chemistry. The development of stereoselective syntheses to produce single, active enantiomers is a key goal in drug discovery. This approach can lead to drugs with improved therapeutic indices, as it eliminates the inactive or potentially off-target effects of the corresponding distomer. Future research on potent derivatives from this scaffold would necessarily involve an investigation into their stereochemical properties to optimize efficacy and safety.
Computational Chemistry and in Silico Approaches in 1 Benzyl 1h Indole 5 Carbaldehyde Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-benzyl-1H-indole-5-carbaldehyde, docking simulations are instrumental in elucidating its potential binding modes within the active sites of various biological targets. While direct docking studies on this specific aldehyde are not extensively published, research on its derivatives provides a clear blueprint for its application.
For instance, derivatives of indole-3-carbaldehyde have been subjected to molecular docking studies to explore their inhibitory potential against enzymes like urease, which is implicated in infections by Helicobacter pylori. mdpi.comresearchgate.net These studies typically involve preparing the three-dimensional structure of the target protein and the ligand (the indole (B1671886) derivative). Using software like AutoDock or Glide, the ligand is then placed into the binding pocket of the protein, and various conformations are sampled. unisi.itmdpi.com A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For this compound, a hypothetical docking study against a potential cancer target, such as a histone deacetylase (HDAC), could reveal key interactions. nih.gov The benzyl (B1604629) group at the N1 position could engage in hydrophobic interactions within a specific pocket of the enzyme, while the indole core could form π-π stacking interactions with aromatic residues. The carbaldehyde group at the C5 position might form hydrogen bonds with amino acid residues in the active site.
Table 1: Hypothetical Key Interactions for this compound in a Protein Active Site
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Benzyl Group | Leucine, Valine, Alanine | Hydrophobic |
| Indole Ring System | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Carbaldehyde Oxygen | Serine, Threonine, Lysine | Hydrogen Bond Acceptor |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and any conformational changes that may occur upon binding.
In studies of related indole derivatives, MD simulations of 100 nanoseconds or more are employed to assess the stability of the ligand within the active site. These simulations can confirm if the key interactions predicted by docking are maintained over time in a dynamic, solvent-exposed environment. For this compound, an MD simulation would be crucial to understand the flexibility of the benzyl group and how it adapts to the topology of the binding pocket. The simulation would also track the root-mean-square deviation (RMSD) of the ligand and protein to quantify the stability of the complex.
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
Modern QSAR studies frequently employ machine learning and advanced statistical techniques to build predictive models. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific target, such as a particular cancer cell line or a parasitic enzyme. researchgate.net This involves calculating a wide range of molecular descriptors for each compound and then using methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or random forests to build the model. nih.govresearchgate.netnih.gov
A key outcome of QSAR studies is the identification of molecular descriptors that are most influential on the biological activity. These descriptors can be categorized into several types:
Electronic Descriptors: Such as dipole moment and electronic energy, which can influence how a molecule interacts with the electrostatic environment of a receptor. nih.govnih.gov
Topological Descriptors: These describe the connectivity and branching of a molecule.
Hydrophobic Descriptors: Like LogP, which quantifies the lipophilicity of a molecule and its ability to cross cell membranes.
Geometric Descriptors: These relate to the three-dimensional shape of the molecule.
For indole derivatives, studies have shown that descriptors related to electronic properties and molecular shape can be critical for their antibacterial activity. nih.govnih.gov A hypothetical QSAR study on anticancer derivatives of this compound might reveal that a certain range of lipophilicity and the presence of hydrogen bond donors are crucial for potency.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Bioactivity |
| Electronic | Dipole Moment | Receptor binding and recognition |
| Topological | Kappa Shape Indices (κ) | Molecular shape and steric hindrance |
| Hydrophobic | LogP | Membrane permeability and target accessibility |
| Geometric | Molecular Surface Area | Overall size and fit within a binding pocket |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools are widely used to assess these properties early in the drug discovery process. For this compound, these tools can predict its likely fate in the body.
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The benzyl group and the indole ring would likely be sites of interest for metabolic transformation. nih.gov
Excretion: Prediction of the primary routes of elimination from the body.
Toxicity: Early warnings for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or other toxicities.
Publicly available platforms and commercial software can generate these predictions based on the chemical structure of this compound. This predictive data is invaluable for guiding the design of derivatives with improved pharmacokinetic profiles.
Table 3: Hypothetical In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value/Outcome | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier Penetration | Likely | May have central nervous system effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Lower likelihood of cardiotoxicity |
| Ames Mutagenicity | Low probability | Lower likelihood of being mutagenic |
Role As a Key Intermediate in Complex Chemical Synthesis
Strategic Precursor in Pharmaceutical Compound Development
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, with indole derivatives recognized for their potential in treating a multitude of diseases. nih.gov 1-benzyl-1H-indole-5-carbaldehyde serves as a key strategic precursor in the synthesis of new therapeutic agents, building upon the established bioactivity of its core structure.
Research has shown that the un-benzylated parent compound, indole-5-carboxaldehyde (B21537), is a reactant in the preparation of various pharmacologically active molecules. These include curcumin (B1669340) derivatives with anti-proliferative and anti-inflammatory properties, analogues of botulinum neurotoxin serotype A protease inhibitors, and molecules for the structure-based drug design of Aurora kinase A inhibitors. sigmaaldrich.comsigmaaldrich.com The introduction of the benzyl (B1604629) group to form this compound is a deliberate synthetic step, often aimed at enhancing the biological activity of the final product. rsc.org For example, this compound can be used to prepare indole sulfonamide derivatives, which are valuable intermediates in pharmaceuticals. cookechem.com
Furthermore, studies on the closely related isomer, 1-benzyl-1H-indole-3-carbaldehyde, demonstrate the synthetic utility of this class of compounds. It has been used to create a series of thiosemicarbazones that act as competitive tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders. rsc.org The structural versatility of N-substituted indole derivatives has been linked to increased anticancer activity against numerous cancer cell lines compared to their unsubstituted counterparts. ontosight.ai This highlights the role of the N-benzyl group in tuning the pharmacological profile of indole-based drug candidates.
Scaffold for Novel Functional Materials
The unique electronic and photophysical properties of the indole ring system make it an attractive scaffold for the development of novel functional materials. This compound provides a platform for creating such materials, with the aldehyde and benzyl groups offering anchor points for polymerization and functionalization.
Indole-based polymers have demonstrated significant potential, exhibiting properties such as strong solid-state fluorescence and good electroactivity. rsc.org For instance, polymers containing indole side groups can be chemically modified to create materials with aggregation-induced emission (AIE) features, where light emission is enhanced in the aggregated state. researchgate.net This property is highly sought after for applications in sensors and optoelectronics.
The development of Organic Light-Emitting Diodes (OLEDs) is another area where indole derivatives are making an impact. youtube.comyoutube.comyoutube.com Researchers have synthesized and investigated indole-substituted tetraphenylethylenes as potential greenish-blue emitters for OLEDs. acs.org The aldehyde functionality of this compound allows for its incorporation into such systems, for example, through condensation reactions to form larger conjugated molecules or polymers. Moreover, a vinyl group could be introduced onto the benzyl ring, transforming the molecule into a monomer, 1-(4-vinylbenzyl)-indole, suitable for polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) to produce well-defined polymers. researchgate.netresearchgate.net The resulting polymers can possess thermo-responsive properties or specific optical characteristics, showcasing the versatility of the N-benzyl indole scaffold in advanced materials science. chemimpex.com
Synthesis of Specialized Chemical Probes and Tags
The development of molecular probes for bioimaging and diagnostics is a critical area of chemical research. This compound, and its parent compound, are valuable starting materials for synthesizing these specialized tools. The aldehyde group is particularly useful as it provides a reactive site for attaching fluorophores, radiolabels, or other reporter groups.
The precursor, indole-5-carboxaldehyde, is directly implicated in the synthesis of probes for neurodegenerative diseases. It is used in the stereoselective synthesis of dibenzylideneacetone (B150790) derivatives which act as imaging probes for β-amyloid plaques, a hallmark of Alzheimer's disease. sigmaaldrich.comsigmaaldrich.com It is also a reactant for creating radioiodinated indolochalcones, which can be used in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). sigmaaldrich.commdpi.com Phenylindole derivatives have been specifically developed as SPECT and PET probes for imaging β-amyloid in the brain. nii.ac.jpnih.govnih.gov
The broader family of indole derivatives has been extensively used to construct a variety of fluorescent probes. These probes are designed to detect specific analytes within biological systems, such as hydrogen peroxide (H₂O₂), or to monitor changes in the cellular environment, like pH fluctuations. nih.govrsc.orgnih.gov For example, indole-based fluorescent probes have been engineered to "turn-on" in the presence of H₂O₂, allowing for sensitive detection and imaging in living organisms. nih.gov The strategic placement of functional groups on the indole scaffold allows for the fine-tuning of the probe's photophysical properties, selectivity, and cell permeability, making this compound a valuable platform for creating the next generation of chemical probes and tags. rsc.orgacs.org
Future Research Directions and Therapeutic Prospects of 1 Benzyl 1h Indole 5 Carbaldehyde Derivatives
Rational Design and Synthesis of Next-Generation Analogues
The foundation for future research lies in the strategic design and synthesis of novel analogues of 1-benzyl-1H-indole-5-carbaldehyde. The core structure, featuring a benzyl (B1604629) group at the N1 position and a formyl group at the C5 position of the indole (B1671886) ring, offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
One promising approach involves the principle of molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties. This strategy has been effectively demonstrated in related indole derivatives. For instance, the logical incorporation of a thiosemicarbazone skeleton with an indole-3-carbaldehyde core has yielded potent tyrosinase inhibitors. rsc.org This suggests that synthesizing thiosemicarbazone derivatives of this compound could be a fruitful avenue for developing new therapeutic agents. rsc.org
The synthesis of such next-generation analogues would typically start with the alkylation of indole-5-carbaldehyde with benzyl bromide to yield the this compound precursor. rsc.org Subsequent condensation of the aldehyde group with various substituted hydrazines or other nucleophilic reagents can generate a diverse library of derivatives. The choice of substituents on the benzyl ring and the appended molecular fragment will be guided by structure-activity relationship (SAR) studies, aiming to optimize interactions with specific biological targets. For example, in a series of N-benzyl indole-based thiosemicarbazones, substitutions on the benzyl or phenyl ring were found to significantly influence the inhibitory potential against tyrosinase. rsc.org
Furthermore, the aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in various condensation and multicomponent reactions to build more complex molecular architectures. This chemical tractability allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with improved drug-like properties.
Exploration of Novel Biological Targets and Therapeutic Areas
While the full biological profile of this compound derivatives is still under investigation, research on structurally related indole compounds provides a roadmap for exploring novel therapeutic targets. The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological macromolecules.
Anticancer Activity: Derivatives of the 1-benzyl-1H-indole scaffold have shown significant potential as anticancer agents. For example, research on related compounds has identified their ability to interact with targets like the Bcl-2 family of proteins and RNA polymerase II, which are critical in cancer cell survival and proliferation. The exploration of this compound derivatives as inhibitors of these or other cancer-related targets, such as protein kinases or topoisomerases, represents a key future research direction.
Cholinesterase Inhibition for Neurodegenerative Diseases: A series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid, a close analogue of the aldehyde, have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov This indicates that derivatives of this compound could be rationally designed to target these enzymes, offering a potential therapeutic strategy for neurodegenerative disorders.
Tyrosinase Inhibition for Skin Disorders: As previously mentioned, indole-based thiosemicarbazones have been identified as potent tyrosinase inhibitors. rsc.org Irregular melanin (B1238610) production is associated with various skin conditions, including melanoma. Therefore, derivatives of this compound could be investigated for their potential to modulate tyrosinase activity, with applications in dermatology and cosmetology. rsc.org
Thyroid Hormone Receptor Modulation: The design of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as selective thyroid hormone receptor β (TRβ) agonists highlights another potential therapeutic area. sci-hub.se Selective TRβ agonists are sought after for treating dyslipidemia and other metabolic disorders. This suggests that with appropriate structural modifications, this compound derivatives could be tailored to interact with nuclear hormone receptors.
Preclinical Validation and Translational Research Pathways
The successful translation of promising this compound derivatives from the laboratory to the clinic will depend on a rigorous preclinical validation process. This pathway involves a series of in vitro and in vivo studies to assess the efficacy, safety, and pharmacokinetic profile of the lead candidates.
In Vitro Assays: The initial phase of preclinical testing will involve a battery of in vitro assays to confirm the biological activity and mechanism of action. For potential anticancer agents, this would include cytotoxicity assays against a panel of cancer cell lines, as well as specific enzyme or receptor binding assays. For other therapeutic areas, relevant in vitro models, such as enzyme inhibition assays for cholinesterases or tyrosinase, will be employed. rsc.orgnih.gov Encouraging findings from these initial screens, such as the moderate to outstanding inhibition potency observed for some N-benzyl indole-based thiosemicarbazones against tyrosinase, would justify moving forward with more complex studies. rsc.org
In Silico and Ex Vivo Studies: Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, will play a crucial role in prioritizing compounds for further development. rsc.org These in silico tools can help to predict the binding modes of the derivatives to their targets and identify potential liabilities early in the drug discovery process.
In Vivo Animal Models: Compounds that demonstrate promising in vitro activity and favorable in silico profiles will advance to in vivo testing in relevant animal models of disease. For example, potential anticancer derivatives would be evaluated in xenograft models, while neuroprotective candidates would be tested in models of Alzheimer's or Parkinson's disease. A study on [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid derivatives demonstrated positive effects on plasma lipid endpoints in a dyslipidemia model, showcasing the importance of in vivo validation. sci-hub.se
The ultimate goal of this research is to identify a lead compound with a favorable therapeutic index that can be advanced into formal preclinical development and, eventually, human clinical trials. The encouraging results from related indole derivatives provide a strong rationale for the continued exploration of the therapeutic prospects of the this compound scaffold. rsc.org
Q & A
Q. What synthetic routes are recommended for preparing 1-benzyl-1H-indole-5-carbaldehyde with high purity?
Methodological Answer: A common approach involves nucleophilic substitution at the indole nitrogen, followed by formylation at the 5-position. For example:
Benzylation : React indole-5-carbaldehyde with benzyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 0–5°C under inert atmosphere .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
Safety : Adhere to protocols for handling aldehydes, including PPE (gloves, goggles) and fume hood use to avoid inhalation .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: benzyl protons at δ 5.2–5.4 ppm; aldehyde proton at δ ~10.1 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₆H₁₃NO; theoretical MW: 235.11 g/mol).
- X-ray Crystallography : Resolve crystal structure using SHELXL-2018/3 for refinement (space group, unit cell parameters) .
- FTIR : Identify aldehyde C=O stretch (~1680–1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group .
- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis. Monitor degradation via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency in benzylation steps (monitor via GC-MS) .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics.
- Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) for faster completion .
- Statistical Design : Apply a Box-Behnken model to optimize variables (catalyst loading, solvent ratio, temperature) .
Q. How to resolve contradictions between theoretical and experimental spectroscopic data?
Methodological Answer:
- Computational Validation : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate NMR/IR spectra (Gaussian 16) .
- Cross-Validation : Compare X-ray crystallography data (SHELX-refined bond lengths/angles) with DFT-optimized geometries .
- Artifact Identification : Check for common impurities (e.g., over-oxidation products) via LC-MS/MS .
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Purity Analysis : Confirm compound purity (>98%) via HPLC and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) and buffer composition (pH 7.4 PBS) .
- Structural Analogs : Compare activity with derivatives (e.g., 1-methyl or 5-nitro variants) to identify SAR trends .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Pull-Down Assays : Use biotinylated probes to identify protein targets (streptavidin beads, LC-MS/MS proteomics) .
- Molecular Docking : Screen against kinase libraries (AutoDock Vina) using UCSF Chimera for visualization .
- Metabolomics : Track aldehyde metabolism via LC-HRMS in cell lysates (negative ion mode) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
